molecular formula C23H16Cl3IN7O6 B1684363 羧酰胺三唑鸟苷酸 CAS No. 187739-60-2

羧酰胺三唑鸟苷酸

货号 B1684363
CAS 编号: 187739-60-2
分子量: 580.8 g/mol
InChI 键: MNWOBDDXRRBONM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Carboxyamidotriazole orotate (CTO) is the orotate salt form of Carboxyamidotriazole (CAI), an orally bioavailable signal transduction inhibitor . It has been used in trials studying the treatment of various cancers including Lymphoma, Lung Cancer, Breast Cancer, Kidney Cancer, and Ovarian Cancer .


Molecular Structure Analysis

The chemical formula of Carboxyamidotriazole orotate is C23H16Cl3IN7O6 . The molecular weight is 719.68 .


Chemical Reactions Analysis

Carboxyamidotriazole orotate (CTO) has been shown to possess antileukaemic activities in vitro . It has a reduced toxicity, increased oral bioavailability, and stronger efficacy when compared to the parental compound .

科学研究应用

Field

This application falls under the field of Oncology , specifically in the treatment of advanced solid tumors .

Summary of Application

CTO demonstrates anti-tumor activity through modulation of multiple tyrosine kinase signaling pathways and interactions with the tumor microenvironment . It is used in the treatment of advanced solid tumors .

Methods of Application

In a first-in-human Phase I clinical trial, eligible patients with advanced solid tumors were enrolled to receive a once-daily dose of CTO following a standard 3 + 3 Phase I design (starting at 50 mg/m2/day) with dose escalations of 30% - 100% .

Results or Outcomes

Although no objective response rates were observed, nine patients with rapidly progressive and treatment-refractory tumors achieved stable disease (SD) durable for up to 14 months . The maximum tolerated dose for CTO alone was 427 mg/m2/day .

Application in Neuro-Oncology

Field

This application falls under the field of Neuro-Oncology , specifically in the treatment of glioblastoma and anaplastic gliomas .

Summary of Application

Combined treatment with CTO and temozolomide has an acceptable safety profile and encouraging activity in patients with glioblastoma and anaplastic gliomas .

Methods of Application

In a phase 1b trial, patients with glioblastoma and anaplastic gliomas were assigned to one of two cohorts. Cohort 1 included patients with temozolomide-refractory recurrent glioblastoma and anaplastic gliomas, who received escalating doses of CTO combined with temozolomide . Cohort 2 included patients with newly diagnosed glioblastoma, who received escalating CTO doses combined with temozolomide chemoradiotherapy .

Results or Outcomes

The treatment was well tolerated; adverse events included nausea, constipation, hypophosphataemia, and fatigue with no dose-limiting toxicities reported . The recommended phase 2 dose was 600 mg per day flat dose .

Application in Oncology

Field

This application falls under the field of Oncology , specifically in the treatment of advanced solid tumors .

Summary of Application

CTO demonstrates anti-tumor activity through modulation of multiple tyrosine kinase signaling pathways and interactions with the tumor microenvironment . It is used in the treatment of advanced solid tumors .

Methods of Application

In a first-in-human Phase I clinical trial, eligible patients with advanced solid tumors were enrolled to receive a once-daily dose of CTO following a standard 3 + 3 Phase I design (starting at 50 mg/m2/day) with dose escalations of 30% - 100% .

Results or Outcomes

Although no objective response rates were observed, nine patients with rapidly progressive and treatment-refractory tumors achieved stable disease (SD) durable for up to 14 months . The maximum tolerated dose for CTO alone was 427 mg/m2/day .

Application in Neuro-Oncology

Field

This application falls under the field of Neuro-Oncology , specifically in the treatment of glioblastoma and anaplastic gliomas .

Summary of Application

Combined treatment with CTO and temozolomide has an acceptable safety profile and encouraging activity in patients with glioblastoma and anaplastic gliomas .

Methods of Application

In a phase 1b trial, patients with glioblastoma and anaplastic gliomas were assigned to one of two cohorts. Cohort 1 included patients with temozolomide-refractory recurrent glioblastoma and anaplastic gliomas, who received escalating doses of CTO combined with temozolomide . Cohort 2 included patients with newly diagnosed glioblastoma, who received escalating CTO doses combined with temozolomide chemoradiotherapy .

Results or Outcomes

The treatment was well tolerated; adverse events included nausea, constipation, hypophosphataemia, and fatigue with no dose-limiting toxicities reported . The recommended phase 2 dose was 600 mg per day flat dose .

未来方向

Carboxyamidotriazole orotate is under clinical development by Tactical Therapeutics and currently in Phase II for Glioblastoma Multiforme (GBM) . According to GlobalData, Phase II drugs for Glioblastoma Multiforme (GBM) have a 23% phase transition success rate (PTSR) indication benchmark for progressing into Phase III .

属性

IUPAC Name

5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide;2,4-dioxo-1H-pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl3N5O2.C5H4N2O4/c18-10-3-1-9(2-4-10)15(26)13-11(19)5-8(6-12(13)20)7-25-16(21)14(17(22)27)23-24-25;8-3-1-2(4(9)10)6-5(11)7-3/h1-6H,7,21H2,(H2,22,27);1H,(H,9,10)(H2,6,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWOBDDXRRBONM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2Cl)CN3C(=C(N=N3)C(=O)N)N)Cl)Cl.C1=C(NC(=O)NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl3N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carboxyamidotriazole orotate

CAS RN

187739-60-2
Record name Carboxyamidotriazole orotate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187739602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CARBOXYAMIDOTRIAZOLE OROTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/776C212QQH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carboxyamidotriazole orotate
Reactant of Route 2
Carboxyamidotriazole orotate
Reactant of Route 3
Carboxyamidotriazole orotate
Reactant of Route 4
Reactant of Route 4
Carboxyamidotriazole orotate
Reactant of Route 5
Reactant of Route 5
Carboxyamidotriazole orotate
Reactant of Route 6
Reactant of Route 6
Carboxyamidotriazole orotate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。